molecular formula C8H7BO2S B151890 Benzothiophene-3-boronic acid CAS No. 113893-08-6

Benzothiophene-3-boronic acid

Cat. No.: B151890
CAS No.: 113893-08-6
M. Wt: 178.02 g/mol
InChI Key: QVANIYYVZZLQJP-UHFFFAOYSA-N
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Description

Benzothiophene-3-boronic acid is a heterocyclic organic compound that is widely used in scientific research and laboratory experiments. It is a boronic acid derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound has many applications in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Synthesis of Chiral Benzothiophenes : A study by Sang, Noble, and Aggarwal (2021) in "Angewandte Chemie" describes a method for synthesizing enantioenriched 2,3-disubstituted benzothiophenes, using a transition-metal-free C2-alkylation process with boronic esters. This method is significant for generating intermediate arylboronate complexes and is applicable in the creation of primary, secondary, and tertiary alkyl boronic esters and aryl boronic esters coupled with C3-substituted benzothiophenes (Sang, Noble, & Aggarwal, 2021).

  • Metal-Free Photoinduced Borylation of Haloarenes : Mfuh et al. (2017) in "Nature Protocols" outline a metal- and additive-free method for converting haloarenes directly to boronic acids and esters. This photoinduced borylation does not require expensive metal catalysts and produces boronic acids and esters with very low levels of transition metal contamination, important in synthetic organic chemistry, molecular sensors, and drug discovery (Mfuh et al., 2017).

  • Lewis Acidity Enhancement in Boronic Acids : Miyasaka, Kobayashi, and Kawashima (2009) in "Tetrahedron Letters" synthesized triarylboranes with thiophene, dimethylthiophene, or benzothiophene units, noting their strong Lewis acidities. This research contributes to the understanding of sulfur-containing heteroaromatics in boronic acids, with implications for stability and absorption properties (Miyasaka, Kobayashi, & Kawashima, 2009).

  • Boronic Acid as Inhibitor of Metallo-β-Lactamases : Krivitskaya and Khrenova (2021) in "Molecules" discussed boronic acids as potential inhibitors of metallo-β-lactamases, forming covalent adducts with catalytic hydroxide anions in the enzymatic active site. This study particularly focuses on boronic acid compounds with benzo[b]thiophene core, relevant for antibiotic resistance challenges (Krivitskaya & Khrenova, 2021).

  • C3 Alkylation and Arylation of Benzothiophenes : Shrives et al. (2017) in "Nature Communications" developed a method for C3-functionalizing benzothiophenes using benzothiophene S-oxides. This approach, which does not require directing groups or metal catalysts, is important for the construction of molecules relevant to societal challenges, including medical applications (Shrives et al., 2017).

Safety and Hazards

Benzothiophene-3-boronic acid should be handled with care to avoid contact with skin and eyes. It is advised to avoid dust formation and inhalation . Personal protective equipment should be worn when handling this compound .

Future Directions

Benzothiophene-3-boronic acid and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of dibenzothiophene S-oxides, which are of interest in the fields of pharmaceutical sciences, materials chemistry, and chemical biology . Furthermore, boronic acids are increasingly being used as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Mechanism of Action

Target of Action

Benzothiophene-3-boronic acid, also known as benzo[b]thiophen-3-ylboronic acid, is primarily targeted towards the Beta-lactamase enzyme in Escherichia coli (strain K12) . This enzyme plays a crucial role in bacterial resistance to beta-lactam antibiotics by hydrolyzing the beta-lactam ring, a common structural component of these antibiotics .

Mode of Action

It is known that boronic acids can form reversible covalent bonds with enzymes, potentially inhibiting their function . In the case of Beta-lactamase, this compound may inhibit the enzyme’s ability to hydrolyze beta-lactam antibiotics, thereby restoring the antibiotics’ effectiveness .

Biochemical Pathways

This compound is often used in Suzuki-Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The compound’s role in this reaction is to act as an organoboron reagent, which is essential for the transmetalation step of the Suzuki-Miyaura coupling .

Pharmacokinetics

It is known that boronic acids, in general, have good bioavailability and can be absorbed orally . The compound’s pharmacokinetic properties would also be influenced by its physicochemical properties, such as its molecular weight and lipophilicity .

Result of Action

The primary result of this compound’s action is the inhibition of the Beta-lactamase enzyme, potentially restoring the effectiveness of beta-lactam antibiotics against resistant bacterial strains . Additionally, in the context of Suzuki-Miyaura cross-coupling reactions, the compound enables the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions, such as temperature, solvent, and the presence of a palladium catalyst, can significantly impact the reaction’s efficiency . Furthermore, the compound should be stored under an inert atmosphere and at temperatures below -20°C to maintain its stability .

Properties

IUPAC Name

1-benzothiophen-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVANIYYVZZLQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380004
Record name Benzothiophene-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113893-08-6
Record name Benzothiophene-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzothiophen-3-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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